molecular formula C15H14ClN3O3S B2760072 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 449788-81-2

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No. B2760072
M. Wt: 351.81
InChI Key: OQQGMBUWZOJUAZ-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H14ClN3O3S and its molecular weight is 351.81. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Compounds with structural similarities to "N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide" have been explored for their antimicrobial potential. For example, thieno[3,2-d]pyrimidines have shown promising results as scaffolds for antimicrobial activities. Such compounds demonstrate significant potency against both Gram-negative and Gram-positive bacteria, with some showing comparable or superior activity to established antimicrobials like ketoconazole (Hafez, El-Gazzar, & Zaki, 2016).

Synthesis Methodologies

The chemical structure of interest is related to various synthesis strategies that yield biologically active compounds. Techniques such as cyclocondensation and reactions with different reagents have been employed to create compounds with potential biological activities, including antimicrobial and antitumor agents. These methodologies not only enrich the chemical space of these heterocyclic compounds but also open avenues for the development of new drugs (Akbari et al., 2008).

Molecular Interaction Studies

Studies on compounds structurally related to "N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide" have provided insights into their interaction with biological targets. For instance, molecular interaction studies of cannabinoid receptor antagonists offer valuable information on the binding affinities and conformational preferences of these compounds, facilitating the design of more effective therapeutic agents (Shim et al., 2002).

Development of Novel Pharmaceutical Agents

The pyrazole and thiophene motifs present in compounds similar to the one are often explored for their pharmaceutical applications. These compounds have been synthesized and evaluated for various biological activities, including antitumor properties. Some derivatives have shown selective cytotoxicity against tumorigenic cell lines, underscoring their potential as leads for the development of cancer therapies (Yoshida et al., 2005).

properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c16-10-2-1-3-11(6-10)19-14(17-15(20)9-4-5-9)12-7-23(21,22)8-13(12)18-19/h1-3,6,9H,4-5,7-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQGMBUWZOJUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

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